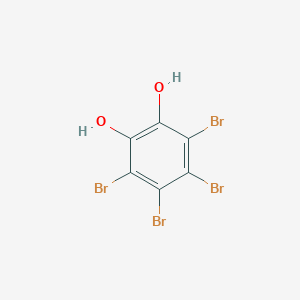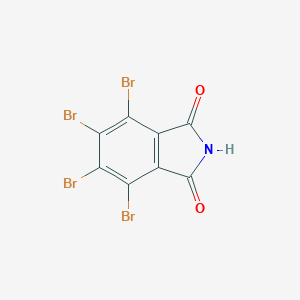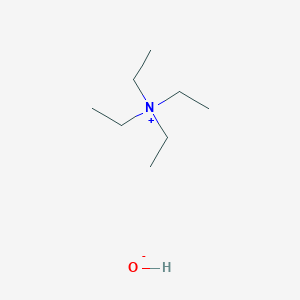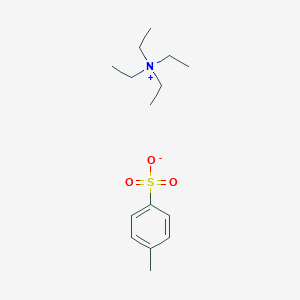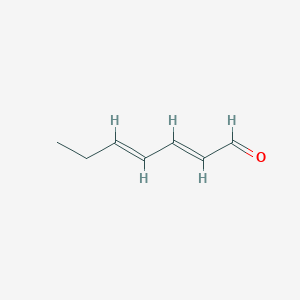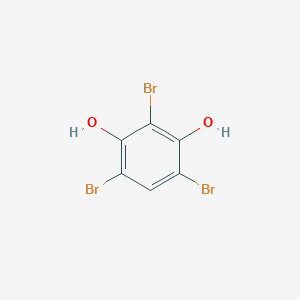
2,4,6-Tribromoresorcinol
Overview
Description
2,4,6-Tribromoresorcinol (TBR) is a widely used chemical compound found in many industrial and consumer products. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. TBR is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals and is also used as an antioxidant, flame retardant, and preservative in food. TBR has a variety of applications in the laboratory, including its use in the synthesis of organic compounds and its action as a reagent for the detection of various compounds.
Scientific Research Applications
Gene Mutation Assays
2,4,6-Trinitrotoluene (TNT), a chemical related to 2,4,6-Tribromoresorcinol, has shown positive responses in the P388 mouse lymphoma gene mutation assay without metabolic activation, indicating its potential as a rodent liver carcinogen. These findings suggest the importance of investigating the activity of similar compounds like this compound in mammalian cells for assessing potential carcinogenicity (Styles & Cross, 1983).
Environmental Toxicology
Studies on 2,4,6-Tribromophenol, a compound closely related to this compound, highlight its widespread presence in the environment due to various sources including as an intermediate in the synthesis of flame retardants and degradation product of such substances. Its presence in various environmental matrices and potential impacts on human health, due to factors like its role in disrupting endocrine systems, underscores the need for ongoing monitoring and research (Koch & Sures, 2018).
Phytoremediation
Research involving 2,4,6-Trinitrotoluene, closely related to this compound, includes studies on the potential use of plants like vetiver grass for phytoremediation. These studies demonstrate the ability of certain plants to remove toxins from contaminated soils and waters, which is a promising area for environmental cleanup using natural and sustainable methods (Makris et al., 2007).
Biosensors and Detection Methods
Developing sensors for detecting compounds like 2,4,6-Tribromophenol, which is structurally similar to this compound, is a significant area of research. Techniques like molecular imprinting technology offer novel methods for efficient and selective detection of these compounds in various environments, which is crucial for monitoring and managing pollution (Ma et al., 2015).
Thyroid Hormone Disruption
2,4,6-Tribromophenol, a structural analog of this compound, has been found to interfere with thyroid hormone systems in mice, highlighting its potential endocrine-disrupting effects. This research points to the importance of understanding the broader implications of such compounds on human health, particularly in terms of hormonal regulation (Lee et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of more than 98.0%
Temporal Effects in Laboratory Settings
It is known that the compound has a high purity and a specific melting point, suggesting stability under certain conditions .
Metabolic Pathways
The metabolic pathways involving 2,4,6-Tribromoresorcinol are not well characterized. A study has suggested that bromophenols, including this compound, may undergo various metabolic reactions, including phase I (i.e., debromination, hydroxylation, and coupling reactions) and phase II reactions (i.e., methylation, acetylation, sulfation, and glycosylation) .
properties
IUPAC Name |
2,4,6-tribromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZSMVDNYXOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179113 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2437-49-2 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2437-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary analytical challenges associated with 2,4,6-Tribromoresorcinol as a potential impurity in color additives?
A1: One of the main challenges is the accurate quantification of this compound in complex mixtures like color additives. Research has focused on developing efficient and precise analytical methods to address this challenge. For instance, a recent study utilized Ultra High Performance Liquid Chromatography (UHPLC) for quantifying this compound alongside other impurities in D&C Red No. 21 and D&C Red No. 22 color additives and their lakes. [] This method significantly reduced the analysis time compared to previous gravity flow methods while maintaining accuracy. Additionally, researchers have investigated the potential for this compound to decompose in the presence of certain dyes, further complicating analysis. [] Understanding and mitigating these factors are crucial for ensuring the quality and safety of color additives.
Q2: How does the structure of this compound influence its conformational preferences in solution?
A2: this compound (molecular formula: C6HBr3O2) exhibits interesting conformational behavior due to intramolecular hydrogen bonding. [] Studies utilizing proton spin-spin coupling constants have revealed that the two hydroxyl (-OH) groups on the molecule prefer to form hydrogen bonds with different bromine atoms when available. In this compound, where each -OH group can choose between two ortho bromine atoms, the hydrogen bonding appears to occur in a nearly statistical manner, with a slight preference to avoid bonding to the common bromine atom. This conformational preference provides insights into the potential interactions and reactivity of this compound in various chemical environments.
Q3: How does the formation of this compound differ between chlorination and chloramination of drinking water?
A3: Research has shown that the formation of this compound during water disinfection is significantly influenced by the disinfection method used. [] Chloramination, compared to chlorination, tends to favor the formation of aromatic and nitrogenous brominated disinfection byproducts, including this compound. This difference arises from the milder reaction conditions in chloramination, which allow for the accumulation of polar intermediate byproducts. Understanding these formation pathways is crucial for developing effective strategies to minimize the presence of potentially harmful disinfection byproducts in drinking water.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)


![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)


